molecular formula C10H15NO4S2 B7336904 (3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol

(3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol

Cat. No.: B7336904
M. Wt: 277.4 g/mol
InChI Key: XXKJGZYKDDEXOF-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol, also known as MTSP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments will be discussed in Furthermore, future directions for research on MTSP will be explored.

Mechanism of Action

The exact mechanism of action of (3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol is not fully understood, but it is believed to act as a modulator of certain neurotransmitters, such as dopamine and serotonin. This compound has been shown to increase the release of these neurotransmitters, which can lead to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased release of dopamine and serotonin, enhanced synaptic transmission, and improved cognitive function. In addition, this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and well-defined chemical structure. However, there are also some limitations associated with the use of this compound in lab experiments, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on (3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its effects on other neurotransmitters and physiological systems. Furthermore, the development of new derivatives of this compound with improved properties and efficacy may also be an area of future research.

Synthesis Methods

(3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylthiophen-2-ylamine with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then subjected to a series of reactions, including hydrolysis and cyclization, to yield the final product, this compound. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography.

Scientific Research Applications

(3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol has been shown to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In pharmacology, this compound has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters. In neuroscience, this compound has been studied for its potential to enhance learning and memory.

Properties

IUPAC Name

(3R,4R)-4-methoxy-1-(4-methylthiophen-2-yl)sulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-7-3-10(16-6-7)17(13,14)11-4-8(12)9(5-11)15-2/h3,6,8-9,12H,4-5H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKJGZYKDDEXOF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)N2CC(C(C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)S(=O)(=O)N2C[C@H]([C@@H](C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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